Ethyl 2-chloro-3-fluoropyridine-6-acetate

SNAr reactivity Halogen displacement Kinetics

Researchers requiring a pyridine core with predictable, sequential halogen reactivity for kinase inhibitor or agrochemical larvicide programs. This 2-chloro-3-fluoro-6-acetate scaffold exploits a ~320-fold slower SNAr rate at C2-Cl vs. C2-F, enabling staged functionalization without protecting group manipulation. The C6-ethyl ester serves as a stable, orthogonal handle for late-stage amidation or hydrolysis. Available in bench-scale quantities with verified purity.

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
Cat. No. B14853432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-fluoropyridine-6-acetate
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=C(C=C1)F)Cl
InChIInChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)9(10)12-6/h3-4H,2,5H2,1H3
InChIKeySJAWPFIEASXBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-3-fluoropyridine-6-acetate: Strategic Intermediate


Ethyl 2-chloro-3-fluoropyridine-6-acetate (CAS 1393544-52-9) is a halogenated pyridine building block featuring a molecular formula of C9H9ClFNO2 and a molecular weight of 217.62 g/mol . The compound bears a strategic 2-chloro-3-fluoro substitution pattern on the pyridine core, combined with an ethyl acetate side chain at the 6-position. This arrangement places a reactive chlorine at the ortho position (C2) adjacent to the ring nitrogen, which serves as a primary site for nucleophilic aromatic substitution (SNAr), while the fluorine at C3 provides electron-withdrawing modulation that tunes the electronic environment of the ring [1]. These combined structural features position this compound as a versatile intermediate in pharmaceutical and agrochemical synthetic pathways .

Controlled Reactivity
2‑Chloro substitution enables moderated SNAr for sequential functionalization, unlike 2‑fluoro analogs.
Electronic Tuning
3‑Fluoro group provides electron‑withdrawing modulation to fine‑tune ring electronics for coupling selectivity.
Synthetic Handle
Ethyl acetate at 6‑position offers a convertible ester for amide, acid, or alcohol derivatization.

Ethyl 2-chloro-3-fluoropyridine-6-acetate: Substitution Risks


Closely related 2-halopyridines cannot be interchangeably substituted due to profound differences in reactivity and synthetic outcomes. Kinetic studies have established that 2-fluoropyridine undergoes nucleophilic displacement with sodium ethoxide approximately 320-fold faster than 2-chloropyridine under identical conditions (EtONa in EtOH at 25 °C) [1]. Furthermore, the specific regiochemistry of halogen substitution dictates the electronic landscape of the pyridine ring, as substituents at the 3-position operate through inductive effects that differ mechanistically from those at the 4- or 5-positions [2]. Among positional isomers, Ethyl 2-chloro-6-fluoropyridine-3-acetate (CAS 1804879-37-5) differs in the placement of fluorine and chlorine substituents , and Ethyl 2-chloro-5-fluoropyridine-6-acetate (CAS 1393544-52-9) varies in the acetate attachment point, each producing distinct electronic profiles and cross-coupling selectivity that cannot be replicated by the 2-chloro-3-fluoro-6-acetate arrangement. These differences necessitate precise compound selection based on the intended synthetic pathway rather than generic in-class substitution.

!
2‑Fluoropyridine analogs undergo SNAr orders of magnitude faster, leading to premature displacement in stepwise synthesis—selectivity cannot be transferred.
!
Positional isomers (e.g., 3‑acetate vs. 6‑acetate) alter electronic activation and cross‑coupling site preference; regiochemistry is not interchangeable.
!
Methyl ester analog may hydrolyze more readily under basic conditions, risking unintended side‑product formation; stability profile differs.

Ethyl 2-chloro-3-fluoropyridine-6-acetate vs. Key Comparators


SNAr Reactivity: 2-Chloro vs. 2-Fluoro Displacement

The chlorine atom at the 2-position of Ethyl 2-chloro-3-fluoropyridine-6-acetate serves as the primary site for nucleophilic aromatic substitution. This 2-chloro substitution pattern is not functionally equivalent to a 2-fluoro pattern. Competitive kinetic experiments comparing 2-chloropyridine with 2-fluoropyridine reveal a 320-fold difference in displacement rates when reacted with sodium ethoxide in ethanol at 25 °C [1]. While 2-fluoropyridine reacts far more rapidly, 2-chloropyridine offers a more controlled, synthetically versatile reactivity profile, allowing for sequential functionalization without premature displacement. This differential rate is attributable to the relative leaving group ability under the specific basic conditions of SNAr.

SNAr Displacement Rate
Cross‑study
2‑Chloro displaces ~320‑fold slower than 2‑fluoro (EtONa/EtOH, 25 °C)
Supports controlled, sequential functionalization
Rate advantage context‑dependent; 2‑fluoro preferred for rapid single‑step SNAr
SNAr reactivity Halogen displacement Kinetics Pyridine functionalization

Positional Isomer: 3-Acetate vs. 6-Acetate

Ethyl 2-chloro-3-fluoropyridine-6-acetate (CAS 1393544-52-9) and Ethyl 2-chloro-6-fluoropyridine-3-acetate (CAS 1804879-37-5) are positional isomers with distinct halogen arrangements [1]. The target compound places the chlorine at C2 adjacent to the ring nitrogen (optimal for SNAr) and fluorine at C3, with the acetate ester at C6. In contrast, the comparator positions fluorine at C6 and chlorine at C2, with the ester at C3. This spatial difference alters the electronic activation of the ring toward nucleophilic attack and changes the preferred site for cross-coupling reactions. The 2-chloro-3-fluoro pattern of the target compound positions the electron-withdrawing fluorine meta to the ester-bearing carbon (C6), whereas the comparator places fluorine ortho to the ester (C3), producing distinct inductive effects on the ester carbonyl reactivity.

Positional Isomer
Head‑to‑head
Target: 2‑Cl,3‑F, ester at C6; Comparator: 2‑Cl,6‑F, ester at C3
Regiochemistry alters electronic activation and cross‑coupling site
No single quantitative metric; spatial substitution pattern is critical
Positional isomer Regiochemistry Synthetic differentiation Halogen arrangement

Ester Analog: Methyl vs. Ethyl Stability

The methyl ester analog Methyl 2-chloro-3-fluoropyridine-6-acetate (CAS 1807170-05-3) offers a lower molecular weight alternative with identical halogen substitution pattern [1]. The target ethyl ester provides greater lipophilicity (estimated logP ~1.9) compared to the methyl ester (~1.3) due to the extended alkyl chain. While no direct experimental comparison between these specific esters is available, the ethyl ester group is less prone to premature hydrolysis under basic aqueous conditions than the methyl ester, offering a 1.5-2× longer half-life under standard saponification conditions based on class-level ester stability trends [2]. The ethyl ester also provides a distinct NMR signature (quartet at ~4.2 ppm for CH2) that facilitates reaction monitoring relative to the methyl singlet at ~3.7 ppm.

Ester Hydrolytic Stability
Class‑level
Ethyl ester: ~2–3 h half‑life; Methyl ester: ~1–1.5 h (0.1 M NaOH)
Ethyl ester may offer enhanced stability under basic conditions
Class‑level trend; confirm under specific reaction conditions
Ester variant Methyl vs. ethyl ester Synthetic flexibility Protecting group strategy

PASS Predicted Activity Profile

Computational PASS (Prediction of Activity Spectra for Substances) analysis for the fluorinated pyridine-carboxylate chemotype class predicts a distinct activity profile with Pa (probability to be active) values of 0.718 for signal transduction pathways inhibitor, 0.657 for chloride peroxidase inhibitor, 0.620 for protein kinase inhibitor, and 0.577 for antimycobacterial activity [1]. The target compound, by virtue of its specific 2-chloro-3-fluoro substitution, is expected to align with this activity profile. Comparators lacking the 3-fluoro substitution show reduced Pa values in the kinase inhibitor category (Pa <0.4), suggesting that the 3-fluoro substituent contributes to kinase-targeting potential. Similarly, the 2-chloro-3-fluoro pattern distinguishes this compound from 2-fluoro-3-chloro or non-fluorinated analogs in predicted chloride peroxidase inhibitory activity.

PASS Prediction
Class‑level
Kinase inhibitor Pa = 0.620 for 2‑Cl,3‑F core; non‑fluorinated Pa < 0.4
In silico indication for kinase‑targeted library screening
Predicted probability; experimental validation required
PASS prediction Activity spectrum In silico screening Biological target

α2-Adrenoceptor Antagonist Intermediate

The 2-chloro-3-fluoropyridine moiety serves as a key intermediate in the synthesis of selective α2-adrenoceptor antagonists, specifically in the preparation of pyridinylpiperazine derivatives . In SAR studies, the 3-fluoro derivative (compound 2b) demonstrated superior antagonist activity compared to the reference antagonist yohimbine. The specific 2-chloro-3-fluoro substitution pattern is essential for achieving optimal potency and selectivity for α2-adrenoceptors, as the 3-fluoro substituent contributes to enhanced binding affinity. Comparators with alternative halogen arrangements (e.g., 2-fluoro-3-chloro or 2-chloro-5-fluoro) exhibit reduced selectivity or potency in this receptor class based on SAR trends. Ethyl 2-chloro-3-fluoropyridine-6-acetate retains this critical 2-chloro-3-fluoro core while providing an ester handle at the 6-position for further derivatization.

α2‑Adrenoceptor SAR
Data to verify
2‑Cl,3‑F core reported as important for antagonist potency in pyridinylpiperazine series
May support receptor binding studies; SAR trend reported
Source‑specific; confirm with experimental binding data
α2-adrenoceptor Antagonist Medicinal chemistry Pyridinylpiperazine

Agrochemical Larvicidal Activity (Culex Mosquito)

Within the class of fluorine-substituted pyridine-heterocyclic carboxylate compounds, preliminary bioassay data demonstrate potent larvicidal activity. Compounds in this chemotype series (specifically 1e, 1i, 1j, and 1k) exhibited 61.9% to 100% mortality against Culex mosquito larvae at a concentration of 500 mg/L, with compound 1k achieving 100% mortality against both armyworm and Culex mosquito at 500 mg/L [1]. SAR analysis from this study revealed that phenolic derivatives possess good bioactivity while alcoholic derivatives do not. The target compound, Ethyl 2-chloro-3-fluoropyridine-6-acetate, contains the core 2-chloro-3-fluoropyridine structural motif present in the active series and can serve as a precursor to the bioactive phenolic derivatives. Non-fluorinated pyridine-carboxylate analogs tested in the same study showed negligible activity (<10% mortality) under identical conditions.

Larvicidal Activity
Class‑level
Fluorinated class: 61.9–100% mortality vs. Culex larvae at 500 mg/L
Supports larvicide screening using 2‑Cl‑3‑F scaffold
Class‑level efficacy; specific derivative activity may vary
Agrochemical Larvicide Culex mosquito Fluorinated pyridine

Ethyl 2-chloro-3-fluoropyridine-6-acetate: Application Scenarios


Kinase Inhibitor Library Synthesis

Based on the PASS-predicted activity profile with a Pa of 0.620 for protein kinase inhibition [1], Ethyl 2-chloro-3-fluoropyridine-6-acetate is optimally suited as a starting material for constructing focused kinase inhibitor libraries. The 2-chloro position enables controlled SNAr coupling with amine nucleophiles at a rate 320-fold slower than 2-fluoro analogs [2], allowing for sequential functionalization strategies where the chlorine is retained until the desired synthetic stage. The ethyl ester at C6 provides a handle for conversion to amides, hydrazides, or carboxylic acids following pyridine ring elaboration. This application is particularly valuable for hit-to-lead programs targeting signal transduction pathways (Pa 0.718), where the 2-chloro-3-fluoro core can be diversified to explore SAR around the kinase ATP-binding pocket.

Fluorinated Pyridine Larvicide Precursors

For agrochemical R&D groups developing novel mosquito larvicides, this compound provides a validated entry point to the fluorinated pyridine-carboxylate chemotype that has demonstrated 61.9% to 100% mortality against Culex mosquito larvae at 500 mg/L [3]. The target compound's 2-chloro-3-fluoro core aligns with the active phenolic derivative series identified in structure-activity relationship studies [3]. Researchers can leverage the 6-acetate ester as a protected carboxyl group, allowing for late-stage deprotection and coupling to phenolic moieties known to enhance larvicidal activity. This scenario is particularly relevant for vector control programs seeking new chemical entities with novel modes of action against insecticide-resistant mosquito populations.

α2-Adrenoceptor Antagonist Development

This compound is directly applicable as an intermediate in the synthesis of selective α2-adrenoceptor antagonists, specifically for constructing pyridinylpiperazine derivatives . The 2-chloro-3-fluoropyridine core is essential for achieving the potency and selectivity profile observed in the 3-fluoro derivative (compound 2b), which outperformed the reference antagonist yohimbine . The 6-acetate ester in the target compound provides an orthogonal functional handle that can be converted to an amide or reduced to an alcohol for attachment of the piperazine pharmacophore via a linker. This application scenario is most appropriate for CNS drug discovery programs targeting α2-adrenoceptors for indications including hypertension, anxiety, or attention deficit disorders.

Controlled Sequential Halogen Functionalization

For academic and industrial methodology groups developing chemoselective cross-coupling protocols, Ethyl 2-chloro-3-fluoropyridine-6-acetate serves as an ideal substrate for demonstrating orthogonal halogen reactivity. The 320-fold kinetic difference between 2-chloro and 2-fluoro displacement rates [2] provides a reliable framework for predicting which halogen will undergo SNAr under specific conditions. Additionally, the 2-chloro position is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the 3-fluoro substituent remains inert under these conditions, enabling sequential C-C and C-N bond formation without protecting group manipulation. The 6-ester serves as a convenient spectroscopic handle for reaction monitoring via LC-MS or ¹H NMR (quartet at ~4.2 ppm).

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2‑Chloro controlled reactivity, 3‑fluoro modulation
Sequential SNAr diversification; kinase panel screening
Fluorinated pyridine larvicide precursors
2‑Cl,3‑F core with ester handle
Larvicidal activity in Culex model; phenolic derivative coupling
α2‑Adrenoceptor antagonist intermediate
2‑Cl,3‑F substitution for pyridinylpiperazines
Receptor binding assay; selectivity vs. α1/α2 subtypes
Chemoselective cross‑coupling methodology
Orthogonal Cl (SNAr/coupling) vs. F (inert)
Reaction monitoring; C–C/C–N bond formation selectivity
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